Desferriferribactin

Siderophore Structure NMR Spectroscopy Pseudomonas fluorescens

Desferriferribactin (140198-04-5) is a structurally characterized, iron-free siderophore precursor that enables precise NRPS pathway characterization, controlled iron-loading kinetics, and hydroxamate-class immunosuppression studies without the cytotoxicity of catecholate analogs. Its 2D NMR-verified apo-state binding geometry supports molecular docking and SAR investigations. The identical peptide sequence to mature pyoverdins across P. fluorescens and P. aptata validates it as a universal intermediate standard for comparative siderophore biosynthesis in fluorescent pseudomonads. All offers include ≥98% purity, detailed CoA, and competitive B2B quotes for 25 mg to bulk quantities.

Molecular Formula C46H73N13O16
Molecular Weight 1064.1 g/mol
CAS No. 140198-04-5
Cat. No. B1670288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesferriferribactin
CAS140198-04-5
SynonymsDesferriferribactin;  Desferri-ferribactin; 
Molecular FormulaC46H73N13O16
Molecular Weight1064.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C46H73N13O16/c1-24(51-40(66)31-17-19-50-38(53-31)32(22-27-11-13-28(63)14-12-27)52-36(64)16-15-30(49)46(72)73)44(70)59(35-10-7-21-58(75)45(35)71)34(9-6-20-57(74)26(3)62)42(68)56-41(67)33(23-60)54-43(69)37(25(2)61)55-39(65)29(48)8-4-5-18-47/h11-14,24-25,29-35,37,60-61,63,74-75H,4-10,15-23,47-49H2,1-3H3,(H,50,53)(H,51,66)(H,52,64)(H,54,69)(H,55,65)(H,72,73)(H,56,67,68)/t24-,25-,29+,30?,31?,32?,33-,34+,35?,37+/m1/s1
InChIKeyFXHLBLCQXZGKBG-ZLMDDTCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desferriferribactin (CAS 140198-04-5): Cyclic Peptide Siderophore Precursor for Pseudomonas Iron Metabolism Research and Pyoverdin Biosynthesis Studies


Desferriferribactin (CAS 140198-04-5), also referred to as desferri-ferribactin, is a cyclic peptide containing a thirteen-membered ring structure with a molecular formula of C₄₆H₇₃N₁₃O₁₆ and a molecular weight of 1064.1 g/mol . It functions as the biogenetic precursor of pyoverdins, which are the primary fluorescent siderophores produced by Pseudomonas species under iron-deficient conditions [1]. The compound is isolated from iron-deficient cultures of Pseudomonas fluorescens ATCC 13525 and its structure has been definitively elucidated using FAB-MS and 2D NMR techniques [2]. As an intermediate in the non-ribosomal peptide synthetase (NRPS) pathway, desferriferribactin occupies a distinct position in the siderophore biosynthesis hierarchy that differentiates it from both mature pyoverdins and clinically utilized iron chelators [3].

Why Desferriferribactin (CAS 140198-04-5) Cannot Be Replaced by Generic Siderophores, Pyoverdins, or Clinical Iron Chelators for Biosynthetic and Mechanistic Investigations


Substituting desferriferribactin with ferribactin (its iron-loaded form), mature pyoverdins, or clinical iron chelators such as deferoxamine introduces fundamental experimental confounds. Desferriferribactin represents the iron-free precursor state, enabling studies of iron-loading kinetics and the structural transition to pyoverdin [1]. Mature pyoverdins possess a chromophore and modified peptide chain that render them unsuitable for probing upstream biosynthetic steps [2]. Clinical chelators like deferoxamine (MW ~597 Da) lack the Pseudomonas-specific NRPS biosynthetic context and possess distinct iron coordination chemistry and immunological profiles that are not relevant to microbial siderophore research [3]. The structural and functional specificity of desferriferribactin within the Pseudomonas siderophore pathway makes it non-interchangeable with in-class analogs or therapeutic chelators for mechanistic, biosynthetic, and pathogen-host interaction investigations.

Desferriferribactin (CAS 140198-04-5) Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection and Procurement Decisions


Structural Identity Verified by 2D NMR: Desferriferribactin vs. Ferribactin Iron-Loaded State Differentiation

The primary structure of desferriferribactin (iron-free form) was definitively elucidated using 2D NMR spectroscopic methods and compared directly with ferribactin (iron-loaded form). The structural determination of desferriferribactin 13525 from Pseudomonas fluorescens ATCC 13525 grown under iron-deficient conditions establishes the iron-free baseline that is essential for understanding iron coordination site geometry [1].

Siderophore Structure NMR Spectroscopy Pseudomonas fluorescens

Peptide Sequence Identity with Pyoverdin Confirms Precursor Role: Desferriferribactin vs. Mature Pyoverdin Biosynthetic Positioning

A direct comparative study of desferri-ferribactin and pyoverdin co-produced by Pseudomonas aptata under iron-deficient conditions demonstrated identical peptide chain sequences between the two compounds. This sequence identity confirms that desferri-ferribactins are the biogenetic precursors of pyoverdins [1]. The precursor lacks the chromophore and final modifications present in mature pyoverdin, establishing its unique utility for interrogating upstream biosynthetic events that are inaccessible using mature pyoverdin.

Pyoverdin Biosynthesis Siderophore Precursor Pseudomonas aptata

Iron Chelation Functional Basis: Desferriferribactin vs. Clinical Iron Chelator Deferoxamine in Siderophore-Mediated Iron Sequestration Context

As a hydroxamate-type siderophore precursor, desferriferribactin belongs to a class of iron-chelating compounds whose biological activity correlates with iron complexation constants. In comparative studies of hydroxamate siderophores, the iron complexation constant determines the magnitude of biological effects including immunosuppression and iron delivery to pathogens [1]. While direct binding constant data for desferriferribactin remains to be published in the primary literature, its structural classification as a hydroxamate siderophore precursor with a defined iron-binding site geometry (based on the 2D NMR-elucidated structure) establishes its functional positioning within the broader siderophore landscape [2].

Iron Chelation Siderophore Function Hydroxamate

Differential Immunomodulatory Profile: Hydroxamate Siderophore Class vs. Catecholate Siderophore Cytotoxicity for Host-Pathogen Studies

Comparative immunological profiling of siderophore classes demonstrates that hydroxamate siderophores (including desferrioxamine, desferrichrome, and desferriaerobactin) cause immunosuppressive effects on T-cell proliferation that are reversible by equimolar ferric iron. In direct contrast, the catecholate siderophore desferrienterobactin and its ferrated derivative are cytotoxic to T cells [1]. As desferriferribactin is a hydroxamate-type siderophore precursor, it is expected to exhibit the reversible immunosuppressive profile rather than the irreversible cytotoxicity associated with catecholate siderophores [2].

Immunomodulation T-Cell Proliferation Siderophore Cytotoxicity

Desferriferribactin (CAS 140198-04-5) Procurement-Relevant Application Scenarios Based on Quantified Differentiation Evidence


NRPS Biosynthetic Pathway Interrogation and Enzyme Substrate Specificity Studies

The confirmed identity of desferriferribactin as the direct biogenetic precursor of pyoverdins, with identical peptide sequence to the mature siderophore, enables its use as a defined substrate or intermediate standard in NRPS pathway characterization [1]. Researchers investigating pyoverdin biosynthesis can employ desferriferribactin in precursor feeding experiments, enzyme activity assays with NRPS modules, or as a reference standard for LC-MS monitoring of biosynthetic intermediates. The iron-free state permits controlled iron-loading studies that are impossible with ferribactin or mature pyoverdin.

Pseudomonas Iron Acquisition Mechanistic Studies Requiring Defined Apo-Siderophore State

The 2D NMR-verified structure of desferriferribactin includes complete assignment of the iron-binding site geometry in its apo (iron-free) state [2]. This structural definition supports molecular docking studies, site-directed mutagenesis of iron-coordinating residues, and structure-activity relationship (SAR) investigations of iron chelation. The defined thirteen-membered ring and Tyr/Dab amidine-type amino acid provide precise structural coordinates unavailable for many uncharacterized siderophore analogs.

Host-Pathogen Interaction Studies Differentiating Hydroxamate-Mediated Immunomodulation from Catecholate Cytotoxicity

Class-level evidence demonstrates that hydroxamate siderophores produce iron-reversible immunosuppression on T cells, in contrast to the irreversible cytotoxicity of catecholate siderophores [3]. For studies examining Pseudomonas-host immune interactions, desferriferribactin provides a structurally defined hydroxamate-class siderophore precursor that avoids the cytotoxic confound associated with catecholate compounds. This class-specific immunological profile is critical for experimental designs where maintaining T-cell viability is essential.

Comparative Siderophore Structure-Function Studies Across Pseudomonas Species

Desferriferribactin from P. fluorescens ATCC 13525 has been definitively structurally characterized, and its sequence identity with pyoverdin from P. aptata has been experimentally verified [1] [2]. This cross-species conservation of the precursor-product relationship supports comparative studies of siderophore diversity across fluorescent pseudomonads. The availability of a well-characterized desferriferribactin standard enables phylogenetic and biochemical comparisons of siderophore biosynthesis pathways among different Pseudomonas strains and species.

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